
1-Decanamine, N-butyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decanamine, N-butyl- is an organic compound belonging to the class of amines. It is characterized by a long carbon chain with an amine group attached to the terminal carbon. The molecular formula of 1-Decanamine, N-butyl- is C14H31N, and it has a molecular weight of 213.41 g/mol . This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
1-Decanamine, N-butyl- can be synthesized through several methods. One common synthetic route involves the reaction of decylamine with butyl bromide under basic conditions. The reaction typically proceeds as follows: [ \text{C}4\text{H}9\text{Br} + \text{C}{10}\text{H}{21}\text{NH}2 \rightarrow \text{C}{14}\text{H}_{31}\text{N} + \text{HBr} ] This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed .
Analyse Chemischer Reaktionen
1-Decanamine, N-butyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form secondary or tertiary amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halides like butyl bromide .
Wissenschaftliche Forschungsanwendungen
1-Decanamine, N-butyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of surfactants and detergents.
Biology: It is used in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: It is used in the production of lubricants and corrosion inhibitors
Wirkmechanismus
The mechanism of action of 1-Decanamine, N-butyl- involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and fluidity. This interaction is primarily due to its amphiphilic nature, allowing it to integrate into lipid bilayers .
Vergleich Mit ähnlichen Verbindungen
1-Decanamine, N-butyl- can be compared with other similar compounds such as:
1-Decanamine: Lacks the butyl group, making it less hydrophobic.
N-Butylamine: Shorter carbon chain, resulting in different physical properties.
1-Dodecanamine: Longer carbon chain, leading to higher hydrophobicity and different applications
These comparisons highlight the unique properties of 1-Decanamine, N-butyl-, such as its specific hydrophobicity and amphiphilic nature, which make it suitable for various specialized applications.
Eigenschaften
CAS-Nummer |
54285-37-9 |
|---|---|
Molekularformel |
C14H31N |
Molekulargewicht |
213.40 g/mol |
IUPAC-Name |
N-butyldecan-1-amine |
InChI |
InChI=1S/C14H31N/c1-3-5-7-8-9-10-11-12-14-15-13-6-4-2/h15H,3-14H2,1-2H3 |
InChI-Schlüssel |
QBQJQKTUTURRNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



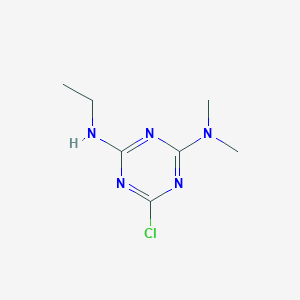
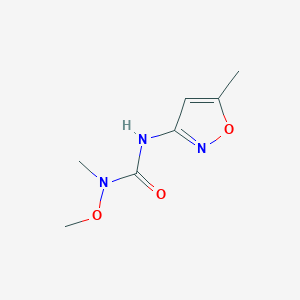
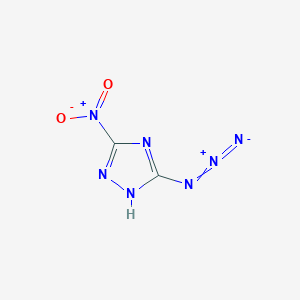
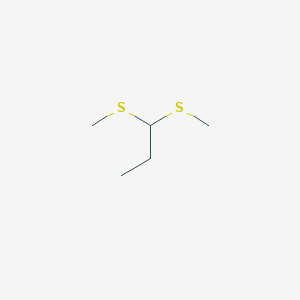

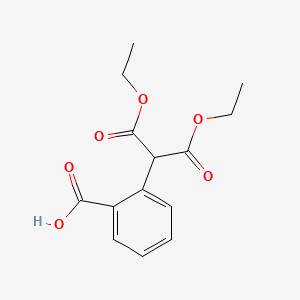
![2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14636475.png)
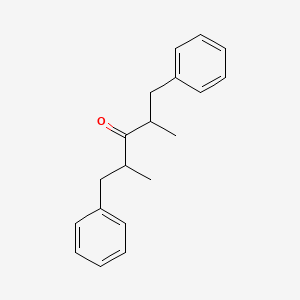

![Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]-](/img/structure/B14636505.png)
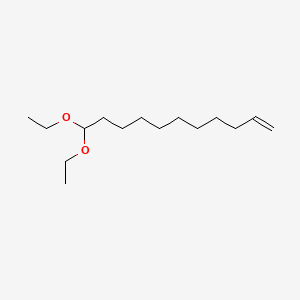
![1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one](/img/structure/B14636514.png)
![1-[(2-Methylbut-3-YN-2-YL)oxy]octane](/img/structure/B14636516.png)
